molecular formula C10H12ClNO B11954799 2-(m-Chlorophenyl)-3-methyloxazolidine CAS No. 61004-95-3

2-(m-Chlorophenyl)-3-methyloxazolidine

Cat. No.: B11954799
CAS No.: 61004-95-3
M. Wt: 197.66 g/mol
InChI Key: YLTMHKHSXWVYEO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with an amino alcohol, such as 2-amino-2-methyl-1-propanol, under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxazolidinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-methyl-1,3-oxazolidine
  • 2-(3-bromophenyl)-3-methyl-1,3-oxazolidine
  • 2-(3-chlorophenyl)-3-ethyl-1,3-oxazolidine

Uniqueness

2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the oxazolidine ring can lead to distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

61004-95-3

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C10H12ClNO/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6H2,1H3

InChI Key

YLTMHKHSXWVYEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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